molecular formula C21H28N2O B13736245 Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl- CAS No. 18109-58-5

Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-

Cat. No.: B13736245
CAS No.: 18109-58-5
M. Wt: 324.5 g/mol
InChI Key: UPBRPBXVUIRXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-, is a structurally complex acetanilide derivative characterized by:

  • An acetanilide backbone (N-phenylacetamide).
  • A dimethylaminopropyl group (-N(CH₃)₂-CH₂-CH₂-CH₂-) attached to the nitrogen atom.
  • 2',6'-dimethyl-2-phenyl substituents on the aromatic ring.

For example, acetanilide derivatives are widely studied for their metabolic pathways (), and compounds with dimethylaminopropyl groups are utilized in surfactants () or pharmaceuticals (). The dimethylphenyl substituents may influence steric and electronic properties, akin to herbicide-active chloroacetamides ().

Properties

CAS No.

18109-58-5

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C21H28N2O/c1-17-10-8-11-18(2)21(17)23(15-9-14-22(3)4)20(24)16-19-12-6-5-7-13-19/h5-8,10-13H,9,14-16H2,1-4H3

InChI Key

UPBRPBXVUIRXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C$${19}$$H$${26}$$N$$_{2}$$O (inferred from the given molecular weight and substituents)
  • Molecular Weight: Approximately 324.5 g/mol
  • IUPAC Name: Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-
  • Functional Groups: Secondary amide, dimethylamino group, methyl-substituted phenyl ring

The compound features an amide linkage between an acyl group and an aniline derivative substituted with a 3-(dimethylamino)propyl side chain and methyl groups at the ortho positions of the phenyl ring.

Preparation Methods Analysis

General Considerations

The preparation of Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl- involves the formation of an amide bond through nucleophilic acyl substitution, typically between an appropriately substituted aniline derivative and an acylating agent such as acetic anhydride or acetyl chloride. The presence of the 3-(dimethylamino)propyl substituent requires the use of a precursor aniline derivative bearing this side chain.

Synthetic Route Overview

The synthesis generally follows these steps:

  • Synthesis of the substituted aniline precursor:
    Starting from 2',6'-dimethyl-2-phenylaniline, the 3-(dimethylamino)propyl side chain is introduced via alkylation. This can be achieved by reacting the aniline with a suitable alkylating agent such as 3-chloropropyl dimethylamine under controlled conditions.

  • Acetylation of the substituted aniline:
    The substituted aniline is then acetylated using acetic anhydride or acetyl chloride to form the corresponding acetanilide derivative.

Detailed Preparation Procedure

Alkylation of 2',6'-dimethyl-2-phenylaniline
  • Reagents:

    • 2',6'-dimethyl-2-phenylaniline
    • 3-chloropropyl dimethylamine or equivalent alkyl halide
    • Base (e.g., potassium carbonate or sodium hydride)
    • Solvent (e.g., dimethylformamide or acetonitrile)
  • Procedure:

    • Dissolve 2',6'-dimethyl-2-phenylaniline in dry solvent.
    • Add base to deprotonate the aniline nitrogen.
    • Slowly add the alkylating agent under stirring at controlled temperature (0–50 °C).
    • Stir the mixture for several hours to complete the alkylation.
    • Quench the reaction, extract the product, and purify by recrystallization or chromatography.
Acetylation to Form Acetanilide Derivative
  • Reagents:

    • Substituted aniline from step 3.3.1
    • Acetic anhydride or acetyl chloride
    • Catalyst or acid scavenger (e.g., pyridine)
    • Solvent (e.g., dichloromethane or glacial acetic acid)
  • Procedure:

    • Dissolve the substituted aniline in solvent.
    • Add acetic anhydride dropwise at 0–5 °C under stirring.
    • Allow the reaction to proceed at room temperature or with gentle heating (30–60 °C) for 1–3 hours.
    • Quench the reaction by adding water or dilute acid.
    • Extract the product, wash, and purify by recrystallization from ethanol or ethyl acetate.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Notes
Alkylation 2',6'-dimethyl-2-phenylaniline, 3-chloropropyl dimethylamine, K$$2$$CO$$3$$, DMF 0–50 4–12 hours Dry solvent essential; inert atmosphere recommended
Acetylation Substituted aniline, acetic anhydride, pyridine 0–60 1–3 hours Control addition rate to avoid side reactions
Work-up and Purification Water quench, extraction, recrystallization Ambient Variable Use activated charcoal if colored impurities present

Purification Techniques

  • Recrystallization:
    The crude acetanilide derivative is dissolved in hot ethanol or ethyl acetate, filtered to remove insoluble impurities, and cooled slowly to induce crystallization of pure product.

  • Chromatography:
    If necessary, column chromatography on silica gel can be employed to separate by-products or unreacted starting materials.

  • Drying:
    The purified crystals are dried under vacuum or in a desiccator to remove residual solvents.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Alkylation of Aniline Nucleophilic substitution with 3-chloropropyl dimethylamine Direct introduction of side chain Requires dry, inert conditions; possible side reactions
Acetylation Reaction with acetic anhydride or acetyl chloride High yield, straightforward Sensitive to moisture; exothermic reaction
Purification Recrystallization, chromatography High purity product Time-consuming; solvent use

Biological Activity

Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl- (CAS No. 18109-58-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C21H28N2O
  • Molecular Weight: 328.47 g/mol
  • CAS Number: 18109-58-5
PropertyValue
Molecular FormulaC21H28N2O
Molecular Weight328.47 g/mol
CAS Number18109-58-5
SynonymsSA 36, DTXSID70171074

Antimicrobial Properties

Recent studies have indicated that acetanilide derivatives exhibit broad-spectrum antimicrobial activity. For instance, research highlighted the compound's ability to inhibit metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics.

Mechanism of Action:
The compound appears to inhibit MBLs through binding interactions that prevent the enzyme from functioning effectively. This inhibition leads to increased susceptibility of resistant bacterial strains to conventional antibiotics like aztreonam (ATM) .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of acetanilide derivatives on various cancer cell lines. The results indicate that while some derivatives show significant cytotoxicity, others maintain a favorable safety profile with minimal adverse effects on non-cancerous cells.

Case Studies

  • Study on Pseudomonas aeruginosa:
    A study conducted on NDM-1-producing Pseudomonas aeruginosa demonstrated that acetanilide derivatives significantly reduced the minimum inhibitory concentration (MIC) of aztreonam when used in combination therapy, showcasing their potential as adjuvants in antibiotic therapy .
  • Evaluation of Cytotoxicity:
    Another investigation evaluated the cytotoxicity of acetanilide derivatives against HepG2 liver cancer cells. The findings revealed that certain compounds exhibited potent anticancer activity while remaining biocompatible at lower concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship of acetanilide derivatives suggests that modifications to the dimethylamino group can enhance antimicrobial activity while reducing toxicity. This relationship is critical for designing more effective derivatives with improved pharmacological profiles .

Comparison with Similar Compounds

Key Findings :

  • The dimethylaminopropyl group in the target compound likely enhances solubility in polar solvents compared to simpler acetanilides (e.g., alachlor’s methoxymethyl group improves herbicidal uptake) .
  • 2',6'-dimethylphenyl substituents may reduce metabolic oxidation rates compared to unsubstituted acetanilides, similar to how diethylphenyl groups in alachlor prolong activity .

Dimethylaminopropyl-Containing Compounds

The dimethylaminopropyl group (-N(CH₃)₂-CH₂-CH₂-CH₂-) is found in diverse applications:

Compound Name Core Structure Application Reference
Target Compound Acetanilide Potential surfactant/drug -
Behenamid propyl dimethylamine Fatty acid amide Antistatic agent in cosmetics
Ergoline-8β-carboxamide derivative Ergoline alkaloid Pharmaceutical (receptor modulation)

Key Findings :

  • The dimethylaminopropyl group contributes to amphiphilic properties, enabling surfactant-like behavior (e.g., Behenamid propyl dimethylamine in cosmetics) .
  • In pharmaceuticals, this group may enhance bioavailability by improving solubility or target binding, as seen in ergoline derivatives .

Phenyl-Substituted Acetamides

Phenyl-substituted analogs highlight the role of aromatic substituents:

Compound Name Substituents Properties/Applications Reference
Target Compound 2',6'-dimethylphenyl Steric hindrance, stability -
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide ring Polyimide monomer precursor
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(propoxyethyl)acetamide) Chloro, propoxyethyl, diethylphenyl Rice herbicide

Key Findings :

  • 2',6'-dimethylphenyl groups in the target compound likely increase steric hindrance, reducing reactivity compared to monosubstituted phenyl analogs (e.g., 3-chloro-N-phenyl-phthalimide’s use in polymerization) .
  • Similar to pretilachlor, dimethylphenyl groups may enhance soil adsorption in agrochemical applications .

Q & A

Q. What are the common synthetic routes for preparing N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenylacetanilide, and what methodological considerations are critical for reproducibility?

The synthesis typically involves coupling reactions between substituted acetanilide precursors and dimethylaminopropyl derivatives under controlled conditions. Key steps include temperature regulation (e.g., 0–5°C for sensitive intermediates) and inert atmosphere (nitrogen/argon) to prevent oxidation. Purification via column chromatography or recrystallization is essential to isolate the target compound from by-products like unreacted amines or acylated impurities . Reproducibility hinges on precise stoichiometric ratios and validation using analytical techniques like HPLC to confirm purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic methods are most reliable?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the dimethylamino group (δ 2.1–2.3 ppm for N(CH₃)₂ protons) and aromatic protons (δ 6.8–7.5 ppm for phenyl groups). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak, while Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups. Cross-referencing with published spectral data for analogous compounds (e.g., surfactants or pesticide derivatives) ensures accuracy .

Q. What functional groups dominate the reactivity of this compound, and how do they influence its applications in research?

The dimethylamino group (–N(CH₃)₂) acts as a weak base, enabling pH-dependent solubility and interaction with acidic targets. The acetamide backbone provides hydrogen-bonding sites for molecular recognition, while the dimethylphenyl moiety enhances lipophilicity, making the compound suitable for membrane permeability studies. These features are leveraged in designing bioactive analogs for enzyme inhibition assays or surfactant behavior studies .

Advanced Research Questions

Q. How does the dimethylamino-propyl side chain influence the compound’s stability under varying pH conditions, and what degradation pathways should be monitored?

The tertiary amine in the dimethylamino group is prone to oxidation under acidic or oxidative conditions, forming N-oxide by-products. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with HPLC monitoring can identify degradation products. Buffered solutions (pH 4–8) are recommended for storage, while chelating agents (e.g., EDTA) mitigate metal-catalyzed oxidation .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems). Methodological solutions include:

  • Standardizing solvent carriers (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Validating target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Replicating studies with rigorous controls, as seen in pesticide derivative research .

Q. What advanced analytical strategies are recommended for studying this compound’s interactions with biomolecules?

Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics with proteins, while Molecular Dynamics (MD) simulations predict interaction sites on enzymes like acetylcholinesterase. For surfactant applications, Surface Tensiometry and Dynamic Light Scattering (DLS) elucidate self-assembly behavior in aqueous systems .

Q. How can researchers design experiments to probe the mechanistic role of the dimethylphenyl group in modulating reactivity?

Comparative studies with des-methyl analogs (e.g., replacing dimethylphenyl with phenyl) can isolate steric/electronic effects. Kinetic assays (e.g., nucleophilic substitution rates) paired with DFT calculations reveal how substituents alter transition-state energetics. Such approaches are validated in pesticide SAR studies .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading) .
  • Data Validation : Cross-check NMR assignments with COSY/HSQC experiments to resolve overlapping peaks .
  • Contradiction Management : Publish negative results and full experimental protocols to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.